tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate
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Overview
Description
tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate is a chemical compound with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol . It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate typically involves the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield.
Chemical Reactions Analysis
tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, particularly with halides and other nucleophiles.
Common reagents used in these reactions include palladium catalysts, bases like Cs2CO3, and solvents such as 1,4-dioxane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate is widely used in scientific research for various applications:
Chemistry: It is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Biology: The compound is utilized in biochemical studies to understand molecular interactions and pathways.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amino acids and peptides, facilitating their synthesis and modification . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: Used in similar synthetic applications but lacks the oxetane ring.
tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: Another compound with similar protective group properties but different structural features.
The uniqueness of this compound lies in its specific structure, which includes an oxetane ring, providing distinct reactivity and applications .
Properties
IUPAC Name |
tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-8(4-12)7-5-14-6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXUFGLNODMKFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1COC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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